(2,2,3,3-Tetradeuteriocyclopropyl)methanol: A Technical Guide for Advanced Research
(2,2,3,3-Tetradeuteriocyclopropyl)methanol: A Technical Guide for Advanced Research
Foreword: The Strategic Value of Isotopic Labeling in Modern Drug Discovery
In the landscape of contemporary pharmaceutical and life sciences research, the strategic incorporation of stable isotopes has transcended niche academic inquiry to become a cornerstone of sophisticated drug design and mechanistic elucidation. Deuterium, the stable, non-radioactive isotope of hydrogen, offers a subtle yet powerful tool to modulate the physicochemical properties of bioactive molecules. The kinetic isotope effect, arising from the greater mass of the C-D bond compared to the C-H bond, can significantly alter metabolic pathways, often leading to improved pharmacokinetic profiles and reduced formation of toxic metabolites. This guide provides an in-depth technical overview of (2,2,3,3-Tetradeuteriocyclopropyl)methanol, a valuable isotopically labeled building block, for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
(2,2,3,3-Tetradeuteriocyclopropyl)methanol is a derivative of cyclopropylmethanol where the four hydrogen atoms on the cyclopropane ring at positions 2 and 3 have been replaced with deuterium. This specific labeling pattern renders the cyclopropyl ring metabolically more robust, a desirable feature in drug design where the cyclopropyl moiety is often introduced to enhance potency and metabolic stability.[1][2][3]
| Property | Value |
| Molecular Formula | C₄H₄D₄O |
| Molecular Weight | 76.13 g/mol |
| Appearance (Predicted) | Colorless liquid |
| Boiling Point (Predicted) | Similar to Cyclopropylmethanol (~123 °C) |
| Solubility (Predicted) | Miscible with water and common organic solvents |
Proposed Synthesis of (2,2,3,3-Tetradeuteriocyclopropyl)methanol
Caption: Key research applications of (2,2,3,3-Tetradeuteriocyclopropyl)methanol.
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Metabolic Stability Studies: The cyclopropyl group is often incorporated into drug candidates to improve their metabolic stability. [1]By using the tetradeuterated analog, researchers can further block metabolic oxidation at the cyclopropyl ring, potentially enhancing the drug's half-life and reducing the formation of unwanted metabolites. * Kinetic Isotope Effect (KIE) Studies: This molecule can be used as a substrate in enzymatic or chemical reactions to probe reaction mechanisms. A significant KIE upon using the deuterated compound would indicate that a C-H bond on the cyclopropane ring is broken in the rate-determining step of the reaction.
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Tracers in Biological Systems: As a stable isotope-labeled compound, it can be incorporated into larger molecules to trace their metabolic fate and distribution within a biological system using techniques like mass spectrometry. [4]* Synthesis of Deuterated Drug Candidates: (2,2,3,3-Tetradeuteriocyclopropyl)methanol serves as a key building block for the synthesis of more complex deuterated molecules that are being evaluated as potential drug candidates.
Experimental Protocol: A Hypothetical Synthesis
The following is a hypothetical, step-by-step protocol for the proposed synthesis. Caution: This protocol involves hazardous reagents and should only be performed by trained personnel in a suitable laboratory setting with appropriate safety precautions.
Step 1: Synthesis of Tetradeuteriosuccinic Anhydride
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In a high-pressure reactor, suspend maleic anhydride (1 equivalent) and 10% Pd/C (5 mol%) in anhydrous ethyl acetate.
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Pressurize the reactor with deuterium gas (D₂) to 50 psi.
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Stir the reaction mixture at room temperature for 24 hours.
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Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain succinic acid-d₄.
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To the crude succinic acid-d₄, add acetic anhydride (2 equivalents) and heat the mixture to reflux for 2 hours.
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Cool the reaction mixture and concentrate under reduced pressure to obtain crude tetradeuteriosuccinic anhydride.
Step 2: Synthesis of cis-1,2-Bis(hydroxymethyl)cyclopropane-d₄
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Prepare a solution of tetradeuteriosuccinic anhydride (1 equivalent) in anhydrous THF.
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Slowly add this solution to a stirred suspension of LiAlH₄ (2.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere.
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After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 12 hours.
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Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% NaOH solution, and then more water.
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Filter the resulting solid and wash with THF.
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Concentrate the combined filtrate and washings to yield the crude diol.
Step 3 & 4: Synthesis of (2,2,3,3-Tetradeuteriocyclopropyl)methanol
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Dissolve the crude diol (1 equivalent) in pyridine at 0 °C.
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Add p-toluenesulfonyl chloride (2.2 equivalents) portion-wise, maintaining the temperature below 5 °C.
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Stir the reaction at 0 °C for 4 hours and then at room temperature for 12 hours.
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Pour the reaction mixture into ice-water and extract with diethyl ether.
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Wash the organic layer with cold HCl solution, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude ditosylate.
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Dissolve the crude ditosylate in anhydrous THF and add it slowly to a suspension of LiAlH₄ (3 equivalents) in THF at 0 °C.
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After addition, heat the mixture to reflux for 24 hours.
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Cool the reaction and quench as described in Step 2.
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Filter and concentrate the filtrate. The crude product can be purified by distillation or column chromatography to yield pure (2,2,3,3-Tetradeuteriocyclopropyl)methanol.
Conclusion
(2,2,3,3-Tetradeuteriocyclopropyl)methanol represents a strategically important, isotopically labeled building block for advanced research in medicinal chemistry and reaction mechanism elucidation. While its direct synthesis and application are not widely reported, established chemical principles allow for the confident prediction of its synthesis, spectroscopic properties, and utility. This guide provides a foundational framework for researchers to synthesize and utilize this valuable compound in their pursuit of novel therapeutics and a deeper understanding of chemical reactivity.
References
-
CN111116313B - Preparation method of deuterated methanol - Google Patents.
-
(2,2,3,3-Tetramethylcyclopropyl)methanol|CAS 2415-96-5 - Benchchem.
-
DE19543087A1 - Process for the preparation of cyclopropylmethanol - Google Patents.
-
Deuterated Compounds - Simson Pharma Limited.
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc.
-
The Use of Deuterium in ¹H NMR Spectroscopy - Chemistry LibreTexts.
-
The Infrared Spectra of Deuterium Compounds. Part I. The C-H Stretching Bands of OMe and NMe Groups - RSC Publishing.
-
Exploring the enzyme‐catalyzed synthesis of isotope labeled cyclopropanes - PMC.
-
The effect of deuteration on an infrared spectrum - YouTube.
-
Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry | Analytical Chemistry - ACS Publications.
-
Application of Cyclopropane in Drug Discovery.cdr.
-
The Chemistry of Cyclopropylmethanol: Applications in Synthesis.
-
Deuterated Solvents: Essential Reagents for Accurate NMR Analysis - UCHEM.
-
Synthesis of Deuterated CycloDOPA with Hydrogen/Deuterium Exchange | Request PDF - ResearchGate.
-
Use of Isotopically Labeled Compounds in Drug Discovery | Request PDF - ResearchGate.
-
Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry) - Study Mind.
-
Hydrogen–Deuterium Exchange Mass Spectrometry | Spectroscopy Online.
-
Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC.
-
(2,3-Dimethylcyclopropyl)methanol | C6H12O | CID 12579403 - PubChem - NIH.
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed.
-
NMR Spectroscopy in Nondeuterated Solvents (No-D NMR): Applications in the Undergraduate Organic Laboratory | Request PDF - ResearchGate.
-
The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences - Chemicals Knowledge Hub.
-
Infrared absorption of deuterium molecules at low temperature - ResearchGate.
-
Synthesis of deuterium-labeled derivatives of dimethylallyl diphosphate - PubMed - NIH.
-
Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com.
-
Methanol | Properties, Production, Uses, & Poisoning - Britannica.
-
Deuterium - Wikipedia.
-
Methanol - Wikipedia.
-
Methyl Alcohol - the NIST WebBook - National Institute of Standards and Technology.
Sources
- 1. Exploring the enzyme‐catalyzed synthesis of isotope labeled cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
